Cas no 1243312-81-3 (Phenol, 5-iodo-2-(trifluoromethyl)-)
Phenol, 5-iodo-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-iodo-2-(trifluoromethyl)-
- 5-IODO-2-(TRIFLUOROMETHYL)PHENOL
- 1243312-81-3
- EN300-132564
- PGTHPJILTDJFGO-UHFFFAOYSA-N
- CS-0108654
- SCHEMBL10208079
- MB34436
- D76833
-
- Inchi: 1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H
- InChI Key: PGTHPJILTDJFGO-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(F)(F)F)=C(C=1)O
Computed Properties
- Exact Mass: 287.926
- Monoisotopic Mass: 287.926
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 3.1
Phenol, 5-iodo-2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003499-250mg |
5-Iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 97% | 250mg |
$475.20 | 2023-09-03 | |
| Alichem | A014003499-500mg |
5-Iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 97% | 500mg |
$815.00 | 2023-09-03 | |
| Alichem | A014003499-1g |
5-Iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Enamine | EN300-132564-0.05g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 0.05g |
$315.0 | 2023-05-24 | ||
| Enamine | EN300-132564-0.1g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 0.1g |
$470.0 | 2023-05-24 | ||
| Enamine | EN300-132564-0.25g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 0.25g |
$672.0 | 2023-05-24 | ||
| Enamine | EN300-132564-0.5g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 0.5g |
$1058.0 | 2023-05-24 | ||
| Enamine | EN300-132564-1.0g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 1g |
$1357.0 | 2023-05-24 | ||
| Enamine | EN300-132564-2.5g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 2.5g |
$2660.0 | 2023-05-24 | ||
| Enamine | EN300-132564-5.0g |
5-iodo-2-(trifluoromethyl)phenol |
1243312-81-3 | 5g |
$3935.0 | 2023-05-24 |
Phenol, 5-iodo-2-(trifluoromethyl)- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Phenol, 5-iodo-2-(trifluoromethyl)-
Comprehensive Overview of Phenol, 5-iodo-2-(trifluoromethyl)- (CAS No. 1243312-81-3): Properties, Applications, and Industry Insights
Phenol, 5-iodo-2-(trifluoromethyl)- (CAS No. 1243312-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a phenol core with an iodo substituent at the 5-position and a trifluoromethyl group at the 2-position, creating a versatile scaffold for further chemical modifications. This compound is particularly valued for its potential as an intermediate in the synthesis of bioactive molecules, including drug candidates and crop protection agents.
In recent years, the demand for halogenated phenols and trifluoromethylated compounds has surged, driven by their applications in medicinal chemistry and material science. Researchers are increasingly exploring the role of 5-iodo-2-(trifluoromethyl)phenol in cross-coupling reactions, a topic frequently searched in academic databases and AI-driven platforms like Reaxys or SciFinder. Its electron-withdrawing properties make it a valuable building block for designing enzyme inhibitors and fluorescent probes, aligning with trends in precision medicine and diagnostic imaging.
The synthesis of CAS 1243312-81-3 typically involves electrophilic aromatic substitution or metal-catalyzed iodination of precursor phenols. A key challenge lies in optimizing regioselectivity and yield, topics often queried in patent literature and process chemistry forums. Recent advancements in flow chemistry and green synthesis have further revitalized interest in this compound, as industries seek sustainable manufacturing solutions to reduce environmental impact.
From an analytical perspective, Phenol, 5-iodo-2-(trifluoromethyl)- exhibits distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) studies reveal characteristic 19F-NMR shifts (around -60 ppm) and 1H-NMR patterns attributable to its aromatic protons. These features are critical for quality control in industrial settings, a concern frequently raised in GMP compliance discussions. Mass spectrometry data typically shows a molecular ion peak consistent with its C7H4F3IO formula, aiding in structural confirmation.
The compound's physicochemical properties—including its melting point (reported between 80-85°C) and solubility profile (moderate in organic solvents like DCM or THF)—make it suitable for diverse formulation strategies. Such data points are highly sought after in pharmaceutical development circles, where salt selection and polymorph screening dominate research queries. Notably, the trifluoromethyl group enhances metabolic stability, a property leveraged in CNS drug design to improve blood-brain barrier penetration.
Emerging applications of 1243312-81-3 extend to electronic materials, where its electron-deficient aromatic system contributes to charge transport in organic semiconductors. This aligns with booming interest in flexible electronics and OLED technologies, frequently trending in materials science publications. Additionally, its potential as a ligand precursor in transition metal catalysis is being explored, particularly for C-I bond activation in cross-coupling reactions.
Regulatory aspects surrounding 5-iodo-2-(trifluoromethyl)phenol remain compliant with major chemical inventories (e.g., TSCA, REACH), though proper handling protocols for iodinated compounds are emphasized in SDS documentation. The absence of controlled substance classifications has facilitated its adoption in academic research, with procurement inquiries spiking in custom synthesis portals and chemical marketplaces.
Future prospects for CAS 1243312-81-3 appear promising, particularly in fragment-based drug discovery (FBDD) where its molecular weight (288.01 g/mol) and lipophilicity (clogP ~2.5) meet ideal lead-like criteria. The compound's iodo moiety also positions it as a candidate for radioiodination in PET tracer development—a hot topic in nuclear medicine research. As AI-assisted molecular design gains traction, such structurally diverse building blocks are becoming invaluable for virtual screening libraries.
For researchers investigating structure-activity relationships (SAR), this phenol derivative offers a platform to study halogen bonding interactions—a phenomenon increasingly recognized in protein-ligand recognition. Computational chemistry studies often highlight its potential as a hydrogen bond donor/acceptor, with the phenolic OH group enabling specific molecular interactions. These attributes explain its recurring appearance in medicinal chemistry patents and drug discovery publications.
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